1-(benzo[d]thiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide
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Overview
Description
The compound “1-(benzo[d]thiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety (a bicyclic aromatic compound made of a benzene ring fused to a thiazole ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and an azetidine-3-carboxamide group (a four-membered nitrogen-containing ring attached to a carboxamide group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and phenyl), a heterocyclic ring (azetidine), and functional groups like carboxamide and methoxy .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reaction conditions and the other reactants involved. The benzothiazole moiety might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups like carboxamide and methoxy would likely make the compound relatively stable and could influence its solubility in different solvents .Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNYGZJDOYRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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